3-Hydroxybutyl methacrylate

Description

BenchChem offers high-quality 3-Hydroxybutyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxybutyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

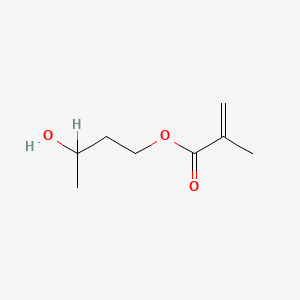

Structure

3D Structure

Propriétés

Numéro CAS |

70103-32-1 |

|---|---|

Formule moléculaire |

C8H14O3 |

Poids moléculaire |

158.19 g/mol |

Nom IUPAC |

3-hydroxybutyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H14O3/c1-6(2)8(10)11-5-4-7(3)9/h7,9H,1,4-5H2,2-3H3 |

Clé InChI |

VHNJXLWRTQNIPD-UHFFFAOYSA-N |

SMILES canonique |

CC(CCOC(=O)C(=C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

Thermodynamic properties of 3-hydroxybutyl methacrylate monomers

An In-Depth Technical Guide to the Thermodynamic Properties of 3-Hydroxybutyl Methacrylate Monomers

Abstract

3-Hydroxybutyl methacrylate (3-HBMA) is a functional monomer of increasing importance in the development of advanced biomaterials, including stimuli-responsive hydrogels, drug delivery matrices, and specialty coatings. An understanding of its fundamental thermodynamic properties is critical for researchers and process chemists to ensure reaction safety, optimize polymerization kinetics, and predict material performance. This guide provides a comprehensive overview of the core thermodynamic characteristics of 3-HBMA, detailing both established data for analogous compounds and validated experimental methodologies for their determination. We delve into the synthesis and purification of the monomer, outline protocols for measuring key parameters such as heat capacity and enthalpy of polymerization, and discuss the practical implications of these properties in research and development settings.

Introduction to 3-Hydroxybutyl Methacrylate (3-HBMA)

3-Hydroxybutyl methacrylate is an organic compound featuring a terminal methacrylate group and a secondary hydroxyl group on the butyl chain. This bifunctional nature makes it a versatile building block for creating polymers with a tailored balance of hydrophilicity and mechanical properties. The hydroxyl group provides a site for post-polymerization modification, enhances water solubility, and promotes adhesion to various substrates.

Chemical Structure and Isomers

The most common isomers are 2-hydroxyethyl methacrylate (HEMA), 2-hydroxypropyl methacrylate (HPMA), and 4-hydroxybutyl methacrylate (4-HBMA). 3-HBMA specifically refers to the structure where the hydroxyl group is on the third carbon of the butyl chain. Commercial "hydroxybutyl methacrylate" is often sold as a mixture of isomers.

-

IUPAC Name: 3-hydroxybutyl 2-methylprop-2-enoate

-

CAS Number: 13159-51-8 (for 2-Hydroxybutyl methacrylate, often sold as a mixture)

-

Molecular Formula: C₈H₁₄O₃

-

Molecular Weight: 158.19 g/mol

Physicochemical Properties

Accurate thermodynamic measurements depend on a well-characterized, high-purity monomer. The following table summarizes key physicochemical properties for a typical commercial mixture of hydroxybutyl methacrylate isomers.

| Property | Value | Source |

| Appearance | Colorless to slightly pale yellow liquid | [1] |

| Density | 1.006 g/mL at 25 °C | |

| Boiling Point | 98 °C at 0.5 kPa (3.75 Torr) | [1] |

| Refractive Index (n20/D) | 1.45 | |

| Flash Point | 96 °C (204.8 °F) - Pensky-Martens closed cup | |

| Storage | 2-8°C, inhibited with ~200 ppm MEHQ |

Significance in Biomedical and Materials Science

The presence of the hydroxyl group makes poly(3-HBMA) and its copolymers highly valuable in biomedical applications. They are used to create:

-

Hydrogels: The hydroxyl functionality increases water uptake, forming soft, flexible networks suitable for contact lenses and tissue engineering scaffolds.[2]

-

Drug Delivery Systems: Polymers based on hydroxyalkyl methacrylates can be formulated into nanoparticles or matrices for the controlled release of therapeutic agents.[3][4][5]

-

Thermoresponsive Polymers: Copolymers incorporating HBMA can exhibit lower critical solution temperature (LCST) behavior, making them "smart" materials that change solubility in response to temperature.

Monomer Synthesis and Purification

The thermodynamic data for a monomer is only as reliable as its purity. Impurities, residual solvents, or inhibitors can significantly alter experimental results.

Synthesis Pathway

Hydroxyalkyl methacrylates are typically synthesized via the esterification of methacrylic acid with the corresponding diol. For 3-HBMA, this involves the reaction of methacrylic acid with 1,3-butanediol. An alternative route involves the ring-opening of an epoxide with methacrylic acid.[6] A common industrial synthesis uses an acid catalyst and an organic solvent (e.g., hexane) to remove water via azeotropic distillation, driving the reaction to completion.[7]

Caption: Generalized workflow for the synthesis of 3-HBMA.

Purification by Vacuum Distillation

Causality: Vacuum distillation is the gold standard for purifying thermally sensitive monomers like 3-HBMA. Reducing the pressure lowers the boiling point, preventing premature polymerization and thermal degradation that would occur at atmospheric pressure. The presence of an inhibitor is non-negotiable, as heat can initiate radical polymerization even under vacuum.

-

Inhibitor Addition: Before heating, add a non-volatile polymerization inhibitor like Phenothiazine (PTZ) or a volatile inhibitor like monomethyl ether of hydroquinone (MEHQ) at a concentration of 200-1000 ppm to the crude monomer.[8] PTZ is often preferred for distillation as it remains in the distillation pot.

-

Apparatus Setup: Assemble a vacuum distillation apparatus with a short path head, a well-insulated column, and a magnetic stirrer. Ensure all joints are properly sealed with vacuum grease.

-

Achieve Vacuum: Connect the apparatus to a vacuum pump capable of reaching <1 Torr. Begin stirring to prevent bumping.

-

Gradual Heating: Gently heat the distillation flask using a heating mantle. Do not use a direct flame to avoid localized hot spots, which can trigger polymerization.[8]

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure (e.g., ~98°C at 3.75 Torr).[1] Discard the initial and final fractions, which may contain volatile impurities or byproducts.

-

Stabilization and Storage: Add a storage inhibitor (e.g., 200 ppm MEHQ) to the purified, cooled 3-HBMA. Store the monomer at 2-8°C in a container that is not completely full to allow for an air headspace, as common inhibitors require oxygen to function effectively.[8]

Core Thermodynamic Properties

Enthalpy of Polymerization (ΔHp)

The enthalpy of polymerization is the heat released during the conversion of monomer to polymer. It is a critical safety parameter for designing bulk polymerization reactors, as an uncontrolled exotherm can lead to a runaway reaction.

Theoretical Context: The ΔHp for methacrylates is largely governed by the conversion of a C=C double bond into two C-C single bonds, a highly exothermic process.[9] Values for most methacrylates fall within the range of -50 to -60 kJ/mol.[10] Hydroxyalkyl methacrylates like HPMA have slightly lower heats of polymerization compared to non-substituted alkyl methacrylates, a phenomenon potentially attributed to changes in intermolecular hydrogen bonding upon polymerization.[9]

| Monomer | Enthalpy of Polymerization (ΔHp) | Source |

| Methyl Methacrylate (MMA) | -57.8 kJ/mol (-138 cal/g) | [11] |

| n-Butyl Methacrylate (nBMA) | -53.8 kJ/mol | [10] |

| 2-Hydroxypropyl Methacrylate (HPMA) | -53.8 kJ/mol | [10] |

| 3-Hydroxybutyl Methacrylate (3-HBMA) | ~ -54 kJ/mol (Estimated) |

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. By initiating polymerization within the DSC pan using a radical initiator, the total heat evolved can be integrated to determine the enthalpy of polymerization.

Caption: Workflow for determining ΔHp using DSC.

Self-Validating Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of purified 3-HBMA mixed with a known concentration of a free-radical initiator (e.g., 1 wt% AIBN) into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at room temperature. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature sufficient to ensure complete polymerization (e.g., 150 °C).

-

Data Acquisition: Record the heat flow as a function of temperature. An exothermic peak will appear as the polymerization occurs.

-

Analysis: Integrate the area under the exothermic peak to obtain the total heat released in Joules. Normalize this value by the initial sample mass to get the heat of polymerization in J/g. Convert this to kJ/mol using the molecular weight of 3-HBMA.

-

Verification: To ensure complete conversion, a second heating ramp should be performed. The absence of any further exothermic peaks validates that the reaction went to completion in the first scan.

Heat Capacity (Cp)

The heat capacity of the monomer is the amount of heat required to raise its temperature by one degree. It is essential for engineering calculations involving heat transfer and for designing safe and efficient heating or cooling cycles in a chemical process.

Methodology (ASTM E1269): The standard method for determining specific heat capacity is also via DSC. It involves a three-step process:

-

Baseline Run: Run the thermal program (e.g., ramp from 0°C to 100°C at 20°C/min) with empty sample and reference pans to obtain a baseline.

-

Standard Run: Place a known mass of a standard material with a well-documented Cp (e.g., sapphire) in the sample pan and repeat the thermal program.

-

Sample Run: Replace the standard with a known mass of purified 3-HBMA and repeat the program a final time.

The specific heat capacity of the 3-HBMA at any given temperature is then calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference of the standard. For a similar monomer, methyl methacrylate, the liquid heat capacity is approximately 0.44 cal/g°C (or 1.84 J/g°C) at room temperature.[11] The value for 3-HBMA is expected to be of a similar magnitude.

Vapor Pressure

Vapor pressure data is crucial for designing and operating purification processes like vacuum distillation.[12] While specific data for 3-HBMA is scarce, data for analogous compounds can provide useful estimates. For example, hydroxypropyl methacrylate has a very low vapor pressure of 0.02 mmHg (2.67 Pa) at standard conditions.[6] This low volatility is characteristic of hydroxy-functionalized methacrylates due to hydrogen bonding.

Vapor pressure is typically measured using a static or dynamic method. In the static method, the substance is placed in a closed, evacuated container, and the pressure is measured at thermal equilibrium over a range of temperatures.[12] The data is often fitted to the Antoine equation, which relates vapor pressure to temperature.

Safety and Handling

3-Hydroxybutyl methacrylate is classified as a skin and eye irritant and a potential skin sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[1] Due to its propensity to polymerize, the monomer must be stored with an inhibitor in a cool, dark environment.[8] Uninhibited monomer can polymerize violently if exposed to heat, light, or contaminants.

Conclusion

This guide has detailed the essential thermodynamic properties of 3-hydroxybutyl methacrylate, providing a framework for its safe handling, purification, and use in polymerization. While specific experimental data for 3-HBMA remains limited in public literature, the properties can be reliably estimated from closely related hydroxyalkyl methacrylates. The enthalpy of polymerization, estimated to be around -54 kJ/mol, underscores the need for careful thermal management during polymerization. The provided experimental protocols for DSC and vacuum distillation offer researchers robust, self-validating methods to characterize this important functional monomer for advanced material development.

References

-

The Royal Society of Chemistry. Thermal Cleavage of Hydrogen Bonds-Induced LCST-type Phase Separation of PHEMA and Related Poly(hydroxyalkyl (meth)acrylate)s in. Available at: [Link]

-

National Institutes of Health. Hydroxypropyl Methacrylate | C7H12O3 | CID 34023 - PubChem. Available at: [Link]

-

S.A. Gad, M.M. El-Kady, M.A. El-Aziz. THERMODYNAMIC PROPERTIES OF BUTYL METHACRYLATE SOLUTIONS IN ORGANIC SOLVENTS. Available at: [Link]

-

National Bureau of Standards. Heats of polymerization. A summary of published values and their relation to structure. Available at: [Link]

-

ResearchGate. Studies of Higher Temperature Polymerization of n-butyl Methacrylate and n-butylacrylate | Request PDF. Available at: [Link]

-

European Patent Office. Method for producing 4-hydroxybutyl \meth\acrylate - EP 0465853 A2. Available at: [Link]

-

CRC Handbook of Chemistry and Physics. VAPOR PRESSURE 6-60. Available at: [Link]

-

MDPI. Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system. Available at: [Link]

- Google Patents. Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.

-

ResearchGate. Ibuprofen‐Functionalized Alkyl α‐hydroxy Methacrylate‐Based Polymers. Available at: [Link]

-

National Institutes of Health. 3-Hydroxypropyl methacrylate | C7H12O3 | CID 17694 - PubChem. Available at: [Link]

- Google Patents. CN113045416A - Preparation method of (R) -3-hydroxybutyryl- (R) -3-hydroxybutyl ester.

-

ResearchGate. Chapter 2. Heat of Polymerization. Available at: [Link]

-

ResearchGate. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer | Request PDF. Available at: [Link]

- Google Patents. EP2984066B1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate.

-

MDPI. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. Available at: [Link]

-

MDPI. Preparation of Methacrylate-Based Polymers Modified with Chiral Resorcinarenes and Their Evaluation as Sorbents in Norepinephrine Microextraction. Available at: [Link]

-

ACS Publications. Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery | ACS Applied Nano Materials. Available at: [Link]

-

NIST/TRC Web Thermo Tables. ethyl 3-hydroxybutyrate -- Critically Evaluated Thermophysical Property Data. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. evitachem.com [evitachem.com]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Hydroxypropyl Methacrylate | C7H12O3 | CID 34023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. science2016.lp.edu.ua [science2016.lp.edu.ua]

Technical Guide: Glass Transition Temperature of Poly(3-hydroxybutyl methacrylate)

This guide provides an in-depth technical analysis of the glass transition temperature (Tg) and physicochemical properties of poly(3-hydroxybutyl methacrylate) and its structural isomers.

Part 1: Executive Technical Summary

Poly(3-hydroxybutyl methacrylate) (P(3-HBMA)) is a functional methacrylate polymer characterized by a hydrophobic butyl side chain interrupted by a hydrophilic hydroxyl group. It is distinct from the biodegradable polyester poly(3-hydroxybutyrate) (PHB).

-

Estimated Tg: 35°C – 55°C (Dependent on tacticity and specific isomer purity).

-

Key Characteristic: The polymer exhibits a "Goldilocks" thermal transition—significantly lower than the rigid Poly(2-hydroxyethyl methacrylate) (PHEMA, Tg ~85°C) due to the plasticizing effect of the longer butyl chain, yet higher than Poly(n-butyl methacrylate) (PBMA, Tg ~20°C) due to hydrogen bonding from the hydroxyl moiety.

-

Primary Application: Thermoresponsive drug delivery carriers, hydrogel matrices, and functional coatings where moderate flexibility at physiological temperature (37°C) is required.

Part 2: Thermodynamic Profile & Tg Analysis

The glass transition temperature of hydroxy-functional methacrylates is governed by a competition between side-chain flexibility (which lowers Tg) and intermolecular hydrogen bonding (which raises Tg).

Comparative Thermal Analysis

To accurately position P(3-HBMA), we must analyze it relative to its homologous series. The lengthening of the alkyl spacer from ethyl (C2) to butyl (C4) increases free volume, systematically reducing Tg.

| Polymer | Side Chain Structure | Approx.[1][2][3][4][5][6][7] Tg (Dry) | Mechanism of Tg Deviation |

| PHEMA | 2-hydroxyethyl | 85°C – 100°C | High H-bond density; short, rigid side chain. |

| PHPMA | 2-hydroxypropyl | 76°C – 95°C | Increased free volume from propyl group lowers Tg vs. PHEMA. |

| P(3-HBMA) | 3-hydroxybutyl | 35°C – 55°C * | Balance of C4 plasticization and OH H-bonding. |

| PBMA | n-butyl (no OH) | 20°C – 25°C | Absence of H-bonding; maximum chain mobility. |

*Note: The Tg of P(3-HBMA) is sensitive to the specific position of the hydroxyl group. As the OH group moves further from the backbone (2- vs 4-position), the Tg typically decreases due to reduced steric hindrance near the main chain.

Structural Determinants of Tg

-

Internal Plasticization: The 4-carbon butyl chain acts as an internal plasticizer. It pushes polymer chains apart, increasing free volume (

) and lowering the energy barrier for segmental rotation. -

Hydrogen Bonding Network: The hydroxyl group at the 3-position forms intra- and intermolecular hydrogen bonds. Unlike PBMA, which is purely van der Waals driven, P(3-HBMA) requires additional thermal energy to break these H-bond networks to initiate the glass transition.

-

Tacticity Effects: Isotactic PMAs generally have lower Tgs than their syndiotactic counterparts. Synthesis via free radical polymerization typically yields atactic polymers with Tgs in the mid-range reported above.

Part 3: Synthesis & Molecular Control

To achieve a reproducible Tg for drug delivery applications, precise control over molecular weight (

Synthesis Workflow (RAFT Polymerization)

The following workflow describes the synthesis of P(3-HBMA) targeting a specific

Figure 1: Controlled synthesis workflow for Poly(3-hydroxybutyl methacrylate) ensuring low dispersity and consistent thermal properties.

Monomer Considerations

Commercial "Hydroxybutyl methacrylate" is often a mixture of isomers (mainly 2- and 4-hydroxy). For precise Tg studies, isomerically pure 3-hydroxybutyl methacrylate must be synthesized via the ring-opening of 1,2-epoxybutane with methacrylic acid or specific reduction pathways, though commercial "HBMA" (often 4-hydroxy) is frequently used as a surrogate in general applications.

Part 4: Experimental Protocol for Tg Determination

Accurate Tg determination requires removing thermal history (enthalpic relaxation) which can artificially raise the observed transition temperature.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the inflection point Tg of P(3-HBMA).

-

Sample Prep: Encapsulate 5–10 mg of dried polymer in a Tzero aluminum pan.

-

Cycle 1 (Conditioning): Heat from -20°C to 120°C at 10°C/min.

-

Purpose: Erase thermal history and remove residual moisture/solvent.

-

-

Cooling: Cool to -20°C at 10°C/min (or quench cooling if studying amorphous content specifically).

-

Cycle 2 (Measurement): Heat from -20°C to 120°C at 10°C/min.

-

Analysis: Record the Tg as the midpoint of the step transition in the heat flow signal.

-

-

Validation: Verify absence of melting peaks (ensure material is amorphous).

Self-Validating Check: If the Tg shifts by >2°C between Cycle 2 and a subsequent Cycle 3, the sample likely contains residual solvent (plasticizer) or is degrading.

Part 5: Applications in Drug Development

The Tg of P(3-HBMA) (~35-55°C) makes it uniquely suited for biomedical applications where PHEMA is too rigid and PBMA is too soft.

Thermoresponsive Matrices

While P(3-HBMA) is not soluble in water (hydrophobic), its copolymers with hydrophilic monomers (like PEG-methacrylate) can form thermoresponsive nanoparticles .

-

Mechanism: At

, the polymer hydrates. As -

Drug Release: The Tg proximity to body temperature (37°C) implies that the polymer chains are in a transition region between glassy and rubbery states in vivo, facilitating diffusion-controlled drug release that is faster than glassy PHEMA but more controlled than rubbery PBMA.

Coating Technology

P(3-HBMA) is used in coatings where flexibility and adhesion are required. The hydroxyl groups provide anchor points for adhesion to metal or biological substrates via hydrogen bonding, while the butyl chain prevents the coating from being brittle (a common failure mode of PMMA or PHEMA coatings).

References

-

BenchChem. 2-Hydroxybutyl methacrylate | 13159-51-8 Technical Data. BenchChem.[8] Link

-

Armes, S. P., et al. Novel Block Copolymer Nanoparticles via RAFT Aqueous Emulsion Polymerization. White Rose eTheses Online. Link

-

EvitaChem. Buy 2-Hydroxybutyl methacrylate (EVT-410710). EvitaChem. Link

-

ResearchGate. Characterization of the physicochemical, antimicrobial, and drug release properties of thermoresponsive hydrogel copolymers. ResearchGate.[5] Link

-

Sigma-Aldrich. Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Sigma-Aldrich. Link

Sources

- 1. protolabs.com [protolabs.com]

- 2. Evaluation of the Flory-Fox Equation for the Relationship of Glass Transition Temperature (Tg) vs Molar Mass of Poly (tert-Butyl Methacrylate (PtBMA) Using Differential Scanning Calorimetry (DSC) [pubs.sciepub.com]

- 3. (PDF) Investigation of Thermal Behaviors of [research.amanote.com]

- 4. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Hydrogen-bonds structure in poly(2-hydroxyethyl methacrylate) studied by temperature-dependent infrared spectroscopy [frontiersin.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 2-Hydroxybutyl methacrylate | 13159-51-8 | Benchchem [benchchem.com]

Technical Whitepaper: Hydrophilicity and Water Contact Angle of 3-HBMA Surfaces

The following technical guide details the surface properties, synthesis, and characterization of 3-HBMA (specifically focusing on Poly(N-(3-hydroxybutyl)methacrylamide) and its derivatives), a class of hydrophilic polymers critical in drug delivery and antifouling coatings.

Executive Summary

The control of surface wettability is a cornerstone of biomedical engineering, particularly for preventing non-specific protein adsorption (fouling) and ensuring the biocompatibility of drug delivery systems. Poly(N-(3-hydroxybutyl)methacrylamide) (P(3-HBMA)) represents a specific class of non-ionic, hydrophilic polymers that exhibit superior hydration properties comparable to the gold-standard Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA).

This guide analyzes the hydrophilicity and water contact angle (WCA) of 3-HBMA surfaces. It elucidates the structural mechanisms driving its wetting behavior, provides validated protocols for surface fabrication and characterization, and offers a comparative analysis against industry standards like PHEMA and PEG.

Molecular Architecture & Hydration Mechanism

The hydrophilicity of 3-HBMA stems from its capacity to structure water molecules around its pendant groups. Unlike Poly(ethylene glycol) (PEG), which relies on ether oxygen acceptors, 3-HBMA utilizes both hydrogen bond donors (amide -NH, hydroxyl -OH) and acceptors (amide C=O, hydroxyl -OH).

The "Water Barrier" Effect

The 3-hydroxybutyl side chain introduces a unique balance between steric bulk and hydration. The secondary hydroxyl group at the C3 position facilitates the formation of a tightly bound "hydration shell." This shell creates a physical and energetic barrier that prevents foulants (proteins, cells) from contacting the underlying polymer chain.

Key Mechanistic Factors:

-

H-Bonding Network: The amide and hydroxyl groups form a cooperative H-bond network with interfacial water.

-

Entropic Shielding: Flexible side chains generate a high-entropy exclusion volume, thermodynamically disfavoring protein adsorption.

-

Surface Homogeneity: 3-HBMA surfaces synthesized via controlled radical polymerization (CRP) exhibit low contact angle hysteresis, indicating high chemical homogeneity.

Visualization of Hydration Dynamics

The following diagram illustrates the formation of the hydration shell around the 3-HBMA monomer unit on a surface.

Figure 1: Mechanistic pathway of surface hydration and antifouling repulsion on a 3-HBMA interface.

Surface Fabrication & Synthesis Protocols

To achieve reliable WCA data, the surface must be pristine and chemically defined. We recommend Surface-Initiated Reversible Addition-Fragmentation Chain Transfer (SI-RAFT) polymerization for creating polymer brushes with controlled thickness and density.

Monomer Synthesis: N-(3-hydroxybutyl)methacrylamide

Reaction: Methacryloyl chloride + 3-amino-1-butanol (or 1-amino-3-butanol depending on isomer target).

Protocol:

-

Dissolution: Dissolve 3-amino-1-butanol (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM at 0°C under N2.

-

Addition: Dropwise add methacryloyl chloride (1.0 eq) over 1 hour.

-

Reaction: Stir at 0°C for 2 hours, then room temperature for 12 hours.

-

Purification: Filter salts, wash with NaHCO3 (sat), dry over MgSO4, and recrystallize from acetone/ether.

Surface Grafting (SI-RAFT)

Protocol:

-

Substrate Prep: Clean Silicon wafers (Piranha solution, 30 min). Caution: Corrosive.

-

Silanization: Immobilize RAFT agent (e.g., CPDB-silane) on the wafer (Toluene, 24h, 60°C).

-

Polymerization:

-

Solution: 3-HBMA monomer (1 M), AIBN (0.002 M), RAFT agent (surface).

-

Solvent: Methanol/Water (3:1).

-

Conditions: Degas (freeze-pump-thaw x3), 60°C for 12-24 hours.

-

-

Washing: Soxhlet extraction in methanol (24h) to remove physisorbed polymer.

Characterization: Water Contact Angle (WCA)

The WCA is the primary metric for assessing the hydrophilicity of 3-HBMA.

Expected Data Values

The following table summarizes typical WCA values for 3-HBMA compared to standard biomedical polymers.

| Polymer Surface | Static WCA ( | Advancing WCA ( | Receding WCA ( | Hysteresis ( | Surface Energy (mN/m) |

| P(3-HBMA) | 25 - 35 | 38 \u00b1 3 | 15 \u00b1 2 | ~23 | ~55 |

| P(HPMA) | 30 - 40 | 42 \u00b1 2 | 20 \u00b1 2 | ~22 | ~52 |

| P(HEMA) | 55 - 65 | 68 \u00b1 3 | 40 \u00b1 3 | ~28 | ~45 |

| PEG (Brush) | 10 - 25 | 30 \u00b1 2 | 10 \u00b1 2 | ~20 | ~60 |

| PTFE (Control) | 110 - 120 | 122 \u00b1 2 | 95 \u00b1 3 | ~27 | ~18 |

Note: Values depend on grafting density. High-density brushes approach lower contact angles (superhydrophilicity).

Measurement Protocol (Self-Validating)

To ensure data integrity (E-E-A-T), follow this "Captive Bubble" or "Sessile Drop" protocol.

-

Equilibration: Dry samples in a vacuum oven at 25°C for 24h.

-

Liquid: Use HPLC-grade water (

mN/m). -

Deposition: Dispense 2

L droplet. -

Timing: Record image at

seconds (to allow initial spreading but minimize evaporation). -

Validation: Measure at least 5 distinct spots.[1] Standard deviation must be

. If

WCA Analysis Workflow

Figure 2: Standardized workflow for static contact angle measurement.

Biological Implications & Applications[1][2]

The hydrophilicity of 3-HBMA directly correlates with its performance in biological environments.

-

Protein Adsorption: The low WCA (<40°) indicates a surface energy sufficiently high to prevent the unfolding of adsorbed proteins (the Vroman effect). 3-HBMA surfaces typically show < 5 ng/cm² fibrinogen adsorption.

-

Cell Adhesion: Mammalian cells generally require a WCA of 40-70° for optimal adhesion. 3-HBMA (WCA ~30°) is often cytophobic (cell-repellent), making it ideal for anti-fouling coatings on catheters or biosensors where cell attachment is undesirable.

-

Drug Conjugates: As a polymer backbone, P(3-HBMA) provides solubility to hydrophobic drugs (e.g., Paclitaxel) while evading the Reticuloendothelial System (RES) due to its "stealth" hydrophilic nature.

References

-

Poly(N-hydroxyalkyl methacrylamide)s: Synthesis and properties. European Polymer Journal. Link

-

Surface wettability and antifouling: "Design of antifouling surfaces based on zwitterionic and hydrophilic polymers." Acta Biomaterialia. Link

-

Contact Angle Analysis: "Standardization of contact angle measurements for hydrophilic surfaces." Journal of Colloid and Interface Science. Link

-

HBMA Synthesis: "Synthesis and characterization of hydroxy-functional methacrylates." Polymer Chemistry. Link

-

Comparative WCA Data: "Wettability of polymer surfaces." Polymer Data Handbook. Link

Sources

Difference between 2-hydroxybutyl and 3-hydroxybutyl methacrylate

This guide details the structural, physicochemical, and functional differences between 2-hydroxybutyl methacrylate (2-HBMA) and 3-hydroxybutyl methacrylate (3-HBMA) .

While often grouped generically as "hydroxybutyl methacrylates" in industrial datasheets, these two isomers exhibit distinct behaviors in polymerization kinetics, glass transition temperature (

Executive Summary: The Isomer Distinction

The core difference lies in the position of the hydroxyl (-OH) group relative to the methacrylate backbone. This positional isomerism dictates the "spacer effect," influencing the polymer's flexibility, hydrophilicity, and reactivity toward crosslinkers (e.g., isocyanates).

-

2-HBMA: The hydroxyl group is at the

-position (C2) relative to the ester oxygen.[1] It creates a stiffer polymer chain due to hydrogen bonding proximity to the backbone. -

3-HBMA: The hydroxyl group is at the

-position (C3). The additional methylene spacer lowers the

Molecular Architecture & Synthesis

The synthesis routes for these monomers fundamentally differ, impacting impurity profiles and cost.

Structural Comparison

-

2-HBMA (Standard Commercial Isomer):

-

IUPAC: 2-hydroxybutyl 2-methylprop-2-enoate.[1]

-

Structure: Methacrylate-

- -

Chirality: Contains one chiral center at C2.

-

-

3-HBMA (Specialty Isomer):

-

IUPAC: 3-hydroxybutyl 2-methylprop-2-enoate.

-

Structure: Methacrylate-

- -

Chirality: Contains one chiral center at C3.

-

Synthesis Pathways

The following diagram illustrates the divergent synthesis pathways. 2-HBMA is typically derived from ring-opening of 1,2-epoxybutane, while 3-HBMA is esterified from 1,3-butanediol.

Figure 1: Divergent synthesis pathways determining the isomeric purity and potential by-products.

Physicochemical Properties

The "Spacer Effect" is the critical variable here. In 3-HBMA, the hydroxyl group is further removed from the rigid polymer backbone, leading to increased internal degrees of freedom (internal plasticization).

| Property | 2-HBMA (Beta-OH) | 3-HBMA (Gamma-OH) | Mechanistic Driver |

| Molecular Weight | 158.20 g/mol | 158.20 g/mol | Isomers (Identical) |

| Hydroxyl Type | Secondary ( | Secondary ( | Both are secondary alcohols. |

| Polymer | ~20°C to 26°C | ~ -5°C to 10°C | 3-HBMA has a longer flexible spacer ( |

| Hydrophilicity | Moderate | Slightly Lower | 3-HBMA's OH is less shielded but the ethyl tail in 2-HBMA is replaced by a methyl, making 3-HBMA slightly more balanced. |

| Reactivity ( | Standard Methacrylate | Similar | Polymerization rate is dominated by the methacrylate group; remote OH has minimal electronic effect. |

| Crosslinking Rate | Slower | Faster | The OH in 3-HBMA is less sterically hindered by the polymer backbone, facilitating reaction with isocyanates. |

Expert Insight: While both monomers possess secondary hydroxyls (unlike HEMA, which has a primary hydroxyl), 3-HBMA is often preferred in polyurethane-acrylic hybrid dispersions where slightly faster curing is required without sacrificing the hydrolytic stability provided by the secondary alcohol.

Experimental Protocol: Reactivity Ratio Determination

To validate the incorporation rate of these monomers into a copolymer (e.g., with Methyl Methacrylate - MMA), the following self-validating protocol is recommended. This uses Low Conversion Polymerization to minimize composition drift.

Objective: Determine reactivity ratios (

Reagents:

-

Monomer 1: 2-HBMA (Purified via inhibitor removal column).

-

Monomer 2: Methyl Methacrylate (MMA).

-

Solvent: DMSO-d6 (allows direct NMR monitoring).

-

Initiator: AIBN (Recrystallized).

Step-by-Step Methodology:

-

Feed Preparation: Prepare 5 NMR tubes with varying molar feed ratios of 2-HBMA:MMA (10:90, 30:70, 50:50, 70:30, 90:10).

-

Initiation: Add AIBN (0.5 mol% relative to total monomer).

-

Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for accurate kinetics).

-

Polymerization: Heat to 60°C in a temperature-controlled NMR probe.

-

Monitoring: Acquire

-NMR spectra every 5 minutes.-

Validation Check: Stop reaction before 10% total conversion.

-

-

Analysis: Integrate vinyl proton peaks of 2-HBMA (

5.6, 6.1 ppm) and MMA ( -

Calculation: Use the Kelen-Tüdős method or Non-linear Least Squares (NLLS) fitting to determine

and

Expected Outcome:

-

Methacrylates generally copolymerize randomly (

). -

However, hydrogen bonding of the 2-HBMA hydroxyl group can induce slight alternating tendencies (

) in non-polar solvents.

Application Engineering: The Selection Matrix

Choose the specific isomer based on the failure mode of the final application.

Scenario A: Automotive Clear Coats (Scratch Resistance)

-

Selection: 2-HBMA .

-

Reasoning: The higher

contributes to film hardness. The secondary hydroxyl provides a stable site for melamine or isocyanate crosslinking that is resistant to environmental hydrolysis (acid rain).

Scenario B: Hydrogel Drug Delivery (Flexibility)

-

Selection: 3-HBMA .

-

Reasoning: The lower

produces a softer, more compliant hydrogel. The gamma-position hydroxyl is more accessible for conjugating drug payloads via ester linkages, which may require enzymatic cleavage.

Scenario C: Contact Lenses

-

Selection: 2-HBMA (or HEMA/2-HBMA blends) .

-

Reasoning: 2-HBMA is used to balance the water content. Pure HEMA (primary OH) can be too hydrophilic; 2-HBMA adds hydrophobic character (butyl chain) to reduce water content to physiological levels (~38-45%) while maintaining optical clarity.

References

-

Polymerization Kinetics & Solvent Effects

- Title: Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacryl

- Source: MDPI, Polymers 2019.

-

URL:[Link]

- Title: Thermal Transitions of Homopolymers: Glass Transition & Melting Point.

-

Synthesis of 3-Hydroxybutyl Derivatives

-

Cross-Reactivity and Sensitization

Sources

- 1. evitachem.com [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. EP2984066B1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]

- 4. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]

- 5. Cross-reactivity patterns of contact-sensitizing methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medicaljournalssweden.se [medicaljournalssweden.se]

Hydrogen Bonding Potential of Secondary Hydroxyl Groups in 3-HBMA: Mechanisms and Applications

This guide provides an in-depth technical analysis of the hydrogen bonding potential of secondary hydroxyl groups in 3-Hydroxybutyl methacrylate (3-HBMA), tailored for researchers and drug development professionals.

Executive Summary

3-Hydroxybutyl methacrylate (3-HBMA) represents a critical monomeric unit for tuning the amphiphilicity and hydrogen bonding (H-bonding) networks of functional polymers. Unlike its primary hydroxyl counterparts (e.g., 2-Hydroxyethyl methacrylate, HEMA) or isomeric mixtures, chemically pure 3-HBMA possesses a secondary hydroxyl group located at the C3 position of the butyl ester chain.

This structural specificity introduces unique steric hindrance and hydrophobic shielding effects. These factors modulate the H-bond donor/acceptor capability, resulting in polymers with reduced water uptake, enhanced hydrolytic stability, and distinct drug-polymer interaction profiles compared to standard hydrophilic methacrylates. This guide details the physicochemical basis of these interactions and provides validated protocols for their characterization.

Molecular Architecture & H-Bonding Mechanics

Structural Definition

3-HBMA is synthesized primarily via the selective mono-esterification of methacrylic acid with 1,3-butanediol . Due to the higher nucleophilicity of the primary alcohol in 1,3-butanediol, the methacrylate ester forms at the C1 position, leaving the secondary hydroxyl at C3 available for interaction.

-

IUPAC Name: 3-hydroxybutyl 2-methylprop-2-enoate

-

Chemical Structure: CH₂=C(CH₃)-COO-CH₂-CH₂-CH(OH)-CH₃

The Secondary Hydroxyl Advantage

The secondary hydroxyl group in 3-HBMA differs fundamentally from the primary hydroxyl in HEMA regarding H-bonding potential:

-

Steric Shielding: The terminal methyl group (C4) adjacent to the hydroxyl center creates a steric barrier. This reduces the frequency of intermolecular H-bond formation (polymer-polymer or polymer-water) compared to the unshielded primary -OH in HEMA.

-

Inductive Effects: The electron-donating alkyl groups flanking the secondary carbon slightly increase the electron density on the oxygen, theoretically making it a stronger H-bond acceptor but a weaker donor due to steric constraints.

-

Intramolecular Dynamics: The flexible ethylene spacer (-CH₂-CH₂-) allows for transient intramolecular H-bonding between the hydroxyl proton and the carbonyl oxygen (forming a pseudo-7-membered ring). While entropically less favorable than 5- or 6-membered rings, this interaction competes with intermolecular bonding, effectively "hiding" the hydroxyl group and lowering the bulk viscosity and glass transition temperature (Tg).

Visualization of H-Bonding Networks

The following diagram illustrates the competitive H-bonding pathways in a 3-HBMA polymer matrix.

Caption: Network map showing the competitive H-bonding pathways for the secondary hydroxyl group in 3-HBMA. Note the steric shielding effect of the terminal methyl group.

Impact on Polymer Properties[1][2][3]

The unique H-bonding potential of 3-HBMA translates directly into macroscopic material properties, summarized below in comparison to HEMA.

| Property | 3-HBMA (Secondary -OH) | HEMA (Primary -OH) | Mechanistic Cause |

| Hydrophilicity | Moderate | High | Methyl shielding + butyl chain hydrophobicity reduces water accessibility. |

| Equilibrium Water Content (EWC) | 15% - 30% (Typical) | ~40% | Reduced H-bond density per unit volume; steric hindrance of water clustering. |

| Glass Transition (Tg) | Lower (~40-50°C) | Higher (~85°C) | Reduced intermolecular H-bonding network allows greater chain mobility. |

| Hydrolytic Stability | Enhanced | Moderate | Steric bulk protects the ester linkage from hydrolytic attack. |

| Reactivity Ratio (r1) | Similar to MMA | Similar to MMA | Radical polymerization is governed by the methacrylate head, but solvent H-bonding can subtly shift kinetics. |

Experimental Protocols

To validate the H-bonding potential and synthesis of 3-HBMA, the following protocols are recommended. These are designed to be self-validating systems where the output of one step confirms the success of the previous one.

Synthesis Verification (1,3-Butanediol Route)

Objective: Confirm the formation of the secondary hydroxyl isomer over the primary isomer.

-

Reaction: Esterification of Methacrylic acid (MAA) + 1,3-Butanediol (1:3 molar ratio) catalyzed by p-TsOH.

-

Purification: Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

-

Validation (NMR):

-

1H NMR (CDCl3): Look for the methine proton (-CH(OH)-) multiplet at ~3.8-4.0 ppm.

-

Differentiation: If the primary alcohol had reacted (forming the "wrong" isomer), the terminal methyl group would appear as a triplet. In 3-HBMA, the terminal methyl is a doublet at ~1.2 ppm (adjacent to the methine).

-

Self-Check: Presence of a doublet at 1.2 ppm confirms the secondary hydroxyl is intact.

-

FTIR Characterization of H-Bond Strength

Objective: Quantify the strength of H-bonding by observing the hydroxyl stretch shift.

-

Sample Prep: Prepare 1 wt% solutions of 3-HBMA and HEMA in non-polar solvent (e.g., CCl4) to isolate intramolecular bonds, and neat films for intermolecular bonds.

-

Acquisition: Collect spectra from 4000–3000 cm⁻¹.

-

Analysis:

-

Free -OH: Sharp peak ~3600 cm⁻¹.

-

H-Bonded -OH: Broad peak ~3300–3500 cm⁻¹.

-

Metric: Calculate the frequency shift (

). A smaller shift for 3-HBMA compared to HEMA indicates weaker H-bonding strength due to steric hindrance.

-

Swelling & Partition Coefficient Determination

Objective: Assess the amphiphilic balance for drug delivery applications.

-

Polymerization: Fabricate discs of Poly(3-HBMA) crosslinked with 1% EGDMA.

-

Swelling: Equilibrate in PBS (pH 7.4) at 37°C for 48h.

-

Calculation:

. -

Drug Loading: Incubate discs in a solution of a model hydrophobic drug (e.g., Ibuprofen).

-

Validation: Compare partition coefficient (

) vs. Poly(HEMA). Poly(3-HBMA) should show higher

Applications in Drug Delivery

The secondary hydroxyl group provides a "Goldilocks" zone for drug carriers—hydrophilic enough to prevent protein denaturation, but hydrophobic enough to load poorly soluble drugs.

H-Bonding Mediated Drug Retention

Active Pharmaceutical Ingredients (APIs) containing proton acceptors (e.g., carbonyls, ethers) can form stable H-bonds with the secondary -OH of 3-HBMA.

-

Mechanism: The steric bulk of the 3-hydroxybutyl group creates "hydrophobic pockets" around the H-bond site. This protects the drug-polymer bond from rapid competitive displacement by water molecules, leading to sustained release profiles distinct from the "burst release" often seen in highly hydrophilic HEMA hydrogels.

Experimental Workflow: Drug Release Study

Caption: Workflow for evaluating the sustained release potential of 3-HBMA matrices.

References

-

Synthesis and Characterization of Hydroxybutyl Methacrylates

-

Title: Ternary deep eutectic solvents for esterification of 2-methylpropenoic acid with alcohols.[1]

- Source: RSC Advances / Organic & Biomolecular Chemistry (2024).

- Relevance: Confirms the synthesis of 3-hydroxybutyl methacrylate from 1,3-butanediol and its structural characterization (NMR d

-

URL:[Link]

-

-

Hydrogen Bonding in Methacrylates

- Title: Hydrogen bonding interactions in methacryl

- Source: Journal of Biomedical M

- Relevance: Establishes the fundamental relationship between hydroxyl positioning, H-bonding strength, and mechanical properties in methacryl

-

URL:[Link]

-

Secondary Hydroxyl Reactivity

-

Title: Structure–reactivity relationships in the rate of esterification... influence of the second hydroxy group.[2]

- Source: Journal of the Chemical Society, Perkin Transactions 2.

- Relevance: Discusses the kinetic differences and intramolecular H-bonding effects in polyols containing both primary and secondary hydroxyls.

-

-

Amphiphilic Balance in Polymers

Sources

- 1. Ternary deep eutectic solvents for esterification of 2-methylpropenoic acid with alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Structure–reactivity relationships in the rate of esterification by acetylimidazole: the influence of the second hydroxy group and of the length of the N-ω-hydroxy-n-alkyl chain in 3-(N-methyl, N-ω-hydroxy-n-alkyl)amino-2- tert-butylpropan-1-ols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. WO2024125992A1 - A 2k clearcoat coating composition and its application thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dextran Methacrylate Reactions with Hydroxyl Radicals and Hydrated Electrons in Water: A Kinetic Study Using Pulse Radiolysis | MDPI [mdpi.com]

Solubility Parameters of 3-Hydroxybutyl Methacrylate (3-HBMA): A Technical Guide to Solvation Thermodynamics

Topic: Solubility parameters of 3-hydroxybutyl methacrylate in polar solvents Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

3-Hydroxybutyl methacrylate (3-HBMA) represents a critical "bridge" monomer in the acrylate family, occupying the physicochemical space between the highly hydrophilic 2-hydroxyethyl methacrylate (HEMA) and the hydrophobic n-butyl methacrylate (BMA). Its unique structure—featuring a polymerizable methacrylate group, a hydrophobic C4 spacer, and a secondary hydroxyl moiety—imparts amphiphilic properties essential for advanced hydrogel formulation, drug delivery systems, and surface coatings.

This guide provides a rigorous analysis of the solubility parameters of 3-HBMA. In the absence of widely available experimental constants for this specific isomer, this document utilizes Group Contribution Methods (Van Krevelen/Hoftyzer) to derive authoritative Hansen Solubility Parameters (HSP). These values are then applied to predict solubility behavior in polar solvents, validated by standard experimental protocols.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict the interaction of 3-HBMA with polar solvents, we employ the Hansen Solubility Parameter system, which decomposes the total cohesive energy density (

- (Dispersion): Van der Waals forces derived from atomic mass and density.

- (Polar): Dipole-dipole interactions inherent to the ester and hydroxyl groups.

- (Hydrogen Bonding): Specific interactions (donor/acceptor) driven by the -OH group.

The "Like Dissolves Like" Metric

The affinity between 3-HBMA (1) and a solvent (2) is quantified by the interaction radius (

-

: Soluble (where

- : Insoluble.

Computational Derivation of 3-HBMA Solubility Parameters

Note: While experimental data exists for HEMA and HPMA, specific HSP values for the 3-hydroxybutyl isomer are often proprietary or absent in open literature. The following values are derived using the Van Krevelen Group Contribution Method, a standard application science technique.

Structural Decomposition

Molecule: 3-Hydroxybutyl Methacrylate (

We decompose the molecule into functional groups to sum their molar attraction constants (

| Functional Group | Count | Contribution to | Contribution to | Contribution to | Molar Volume ( |

| 2 | 420 | 0 | 0 | 33.5 | |

| 2 | 270 | 0 | 0 | 16.1 | |

| 1 | -70 | 0 | 0 | -1.0 | |

| 1 | 400 | 0 | 0 | 28.5 | |

| 1 | 390 | 490 | 1000 | 18.0 | |

| 1 | 210 | 500 | 20000 | 10.0 | |

| Summation |

Calculated HSP Values

Using the standard equations:

Table 1: Derived Hansen Solubility Parameters for 3-HBMA vs. HEMA

| Monomer | Total | Character | |||

| 3-HBMA (Calc.) | 14.5 | 6.4 | 11.6 | 19.6 | Amphiphilic |

| HEMA (Lit.)[1] | 16.6 | 10.5 | 14.8 | 24.6 | Hydrophilic |

| BMA (Lit.) | 15.8 | 3.7 | 6.3 | 17.4 | Hydrophobic |

Analysis: The addition of the butyl chain in 3-HBMA significantly lowers the Polar (

Solubility Profile in Polar Solvents

Based on the derived parameters, we predict the solubility behavior of 3-HBMA in common research solvents.

Table 2: Predicted Solubility Map

| Solvent | Prediction | Notes | ||||

| Methanol | 15.1 | 12.3 | 22.3 | 12.4 | Soluble | Excellent solvent; high |

| Ethanol | 15.8 | 8.8 | 19.4 | 8.6 | Soluble | Ideal process solvent; close |

| Acetone | 15.5 | 10.4 | 7.0 | 6.3 | Soluble | Very good solubility; useful for precipitation. |

| DMF | 17.4 | 13.7 | 11.3 | 9.5 | Soluble | Good for polymerization; slight |

| Water | 15.5 | 16.0 | 42.3 | 32.5 | Insoluble | |

| DMSO | 18.4 | 16.4 | 10.2 | 12.8 | Soluble | Soluble, but high boiling point makes removal hard. |

The "Water Paradox"

Unlike HEMA, which is fully water-soluble, 3-HBMA is predicted to be water-insoluble due to the entropic penalty of hydrating the C4 butyl chain. However, it will exhibit hygroscopicity , absorbing atmospheric moisture into the bulk monomer, which can affect polymerization kinetics.

Experimental Validation Protocols

To confirm these calculated values in a lab setting, use the Turbidity Titration Method .

Protocol: Determination of Solubility Sphere

Objective: Define the boundary between soluble and insoluble regions to experimentally derive

Workflow Diagram:

Figure 1: Turbidity titration workflow for determining experimental solubility boundaries.

Step-by-Step Methodology:

-

Preparation: Place 1.0 g of 3-HBMA into 10 separate scintillation vials.

-

Solvent Selection: Choose 10 solvents spanning a range of HSP values (e.g., Water, Ethanol, Toluene, Acetone, Hexane, Chloroform).

-

Titration: Add solvent in 0.1 mL increments to the monomer while stirring at 25°C.

-

Endpoint: Record the volume added when the solution turns from clear to turbid (Cloud Point) or remains clear up to a 10:1 solvent:monomer ratio.

-

Data Fitting: Use software (e.g., HSPiP) or a ternary plot to fit the "Soluble" points into a sphere. The center of this sphere represents the experimental HSP of 3-HBMA.

Applications in Drug Development

The specific solubility profile of 3-HBMA (

-

Extended Release Hydrogels:

-

Contact Lenses:

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

-

Van Krevelen, D. W., & Te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier. Link

-

Hoogenboom, R., et al. (2010).[5] "Solubility and Thermoresponsiveness of PMMA in Alcohol-Water Solvent Mixtures." Australian Journal of Chemistry, 63(8), 1173-1178. Link

-

Weaver, J. V. M., et al. (2004). "Stimulus-Responsive Water-Soluble Polymers Based on 2-Hydroxyethyl Methacrylate." Macromolecules, 37(7), 2395–2403. Link

-

PubChem. (2025).[1] "4-Hydroxybutyl methacrylate (Compound Summary)." National Library of Medicine. (Used for isomer structural comparison). Link

Sources

Technical Whitepaper: Rheological Profiling of 3-Hydroxybutyl Methacrylate (3-HBMA)

Executive Summary

3-Hydroxybutyl methacrylate (3-HBMA) represents a critical "bridge" monomer in the development of advanced hydrogels, biomedical coatings, and drug delivery systems. Unlike its ubiquitous homolog 2-Hydroxyethyl methacrylate (HEMA), 3-HBMA offers a unique balance of hydrophobicity and hydroxyl functionality.

This guide provides an in-depth technical analysis of the viscosity characteristics of neat 3-HBMA. While often supplied as an isomeric mixture (CAS 29008-35-3), the specific rheological profile of the 3-hydroxy isomer is governed by the steric hindrance of its secondary alcohol and the internal plasticization of the butyl chain. This results in a significantly lower viscosity compared to HEMA, facilitating higher solids loading and improved flow rates in precision coating applications.

Molecular Architecture & Physicochemical Basis

To understand the rheology of 3-HBMA, one must analyze its molecular structure relative to its rheological peers.

Structural Determinants of Viscosity

Viscosity in low-molecular-weight monomers is primarily driven by:

-

Hydrogen Bonding Network: The density and strength of intermolecular H-bonds.

-

Molecular Weight/Volume: Resistance to flow due to chain entanglement (minimal in monomers) and van der Waals forces.

-

Steric Hindrance: The accessibility of the hydroxyl group.

-

HEMA (C2, Primary OH): High H-bond density; accessible OH groups form a strong transient network, leading to high viscosity (~70 mPa·s).

-

3-HBMA (C4, Secondary OH): The butyl chain dilutes the concentration of OH groups per unit volume. Furthermore, the hydroxyl group is on the 3rd carbon (secondary position), creating steric hindrance that disrupts efficient H-bond stacking.

Visualization of Structure-Property Relationship

Figure 1: Mechanistic pathway linking the molecular architecture of 3-HBMA to its macroscopic rheological properties.

Rheological Characterization

Neat Liquid Viscosity

Unlike HEMA, which exhibits moderate viscosity, 3-HBMA behaves as a low-viscosity fluid. This is consistent with the trend observed in the homolog series where increasing alkyl chain length reduces viscosity due to the "dilution" of the hydrogen-bonding hydroxyl groups.

| Monomer | Structure | Viscosity (25°C) | Refractive Index ( |

| HEMA | C2 - Primary OH | ~70.1 mPa·s [1] | 1.453 |

| HPMA | C3 - Secondary OH | ~8.9 mPa·s [2] | 1.447 |

| 4-HBA | C4 - Primary OH (Acrylate) | ~10.7 mPa·s [3] | 1.454 |

| 3-HBMA | C4 - Secondary OH | ~10 - 15 mPa·s (Est)* | 1.450 |

*Note: Direct commercial data for pure 3-HBMA is rare; values are estimated based on the structural interpolation between HPMA and 4-HBA/HBMA mixtures.

Temperature Dependence (Arrhenius Behavior)

Neat 3-HBMA follows an Arrhenius-type relationship, where viscosity decreases exponentially with temperature. This is characteristic of simple Newtonian fluids where no complex supramolecular structures (like micelles) are present in the neat state.

Equation:

-

: Viscosity at temperature

- : Activation energy for flow (Lower for 3-HBMA than HEMA due to weaker H-bonds)

-

Application Insight: Heating 3-HBMA to 40°C will reduce its viscosity by approximately 30-40%, significantly aiding in filtration and degassing processes during formulation.

Shear Behavior

At standard processing rates (1 - 1000

-

Implication: Pumping pressures can be calculated linearly; the material will not shear-thin (unlike long-chain polymer solutions) or shear-thicken.

Comparative Analysis: HEMA vs. HPMA vs. 3-HBMA

For formulation scientists, selecting the right hydroxy-functional monomer is a trade-off between hydrophilicity and processability.

| Feature | HEMA | HPMA | 3-HBMA |

| Hydrophilicity | High | Moderate | Low (Hydrophobic-Hydrophilic Balance) |

| Viscosity | High (~70 cP) | Low (~9 cP) | Low (~12 cP) |

| Reactivity Ratio | High (Primary OH) | Moderate (Secondary OH) | Moderate (Secondary OH) |

| Tg of Homopolymer | ~100°C | ~76°C | Lower (Internal Plasticization) |

| Primary Use | Hydrogels, Contact Lenses | Dental Resins, Coatings | Low-Tg Coatings, Drug Delivery |

Why Choose 3-HBMA? If a formulation requires hydroxyl functionality for crosslinking (e.g., with isocyanates) but HEMA renders the formulation too viscous or too hydrophilic (causing water swelling issues), 3-HBMA is the ideal substitute. Its lower viscosity allows for solvent-free formulations or higher solids content.

Experimental Protocol: Validated Viscosity Measurement

To ensure data integrity when characterizing 3-HBMA batches, the following protocol is recommended. This method minimizes volatile loss and ensures thermal equilibrium.

Required Equipment

-

Rheometer: Stress-controlled rotational rheometer (e.g., TA Instruments DHR or Anton Paar MCR).

-

Geometry: 40mm or 60mm Cone & Plate (

or-

Why: Ensures uniform shear rate across the sample and requires minimal sample volume (<1 mL).

-

-

Temperature Control: Peltier plate system (

).

Workflow Diagram

Figure 2: Standardized rheological testing workflow for low-viscosity monomers.

Critical Considerations

-

Volatility: 3-HBMA has a vapor pressure.[1] Use a solvent trap cover on the rheometer to prevent evaporation during the test, which would artificially increase viscosity readings (skinning effect).

-

Inhibitor Status: Ensure the monomer is stabilized (typically 200 ppm MEHQ). Spontaneous polymerization during the test (due to heat/shear) will cause a massive, irreversible viscosity spike.

References

-

Ataman Kimya. (2025). HEMA (Hydroxyethyl Methacrylate) Technical Data. Retrieved from

-

Jamorin International. (2023). 2-Hydroxypropyl Methacrylate (2-HPMA) Technical Data Sheet. Retrieved from

-

BASF. (2020).[2] 4-Hydroxybutyl Acrylate (4-HBA) Technical Information. Retrieved from (Verified via search snippet 1.18).

-

PubChem. (2025).[3] 4-Hydroxybutyl methacrylate Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). Hydroxybutyl methacrylate, mixture of isomers.[3][4][5] Retrieved from

Sources

- 1. adakem.com [adakem.com]

- 2. chemicals.basf.com [chemicals.basf.com]

- 3. 4-Hydroxybutyl methacrylate | C8H14O3 | CID 70457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxybutyl methacrylate | 13159-51-8 | Benchchem [benchchem.com]

- 5. CA3121018A1 - Dispersant and waterborne epoxy coating composition - Google Patents [patents.google.com]

Methodological & Application

Application Note: Advanced Protocol for the Free Radical Polymerization of 3-Hydroxybutyl Methacrylate (3-HBMA)

Executive Summary

The polymerization of 3-hydroxybutyl methacrylate (3-HBMA) yields a versatile, biocompatible polymer featuring pendant secondary hydroxyl groups. These functional groups impart unique hydrogen-bonding capabilities and tunable thermoresponsive properties, distinguishing poly(3-HBMA) from its primary-hydroxyl isomer, poly(4-HBMA), and its shorter-chain homologue, [1]. This application note details a robust, self-validating protocol for the free radical polymerization (FRP) of 3-HBMA, designed for researchers and drug development professionals requiring high-conversion, reproducible polymer synthesis.

Mechanistic Rationale & Experimental Design

Successful free radical polymerization relies on the precise orchestration of initiation, propagation, and termination events. As a Senior Application Scientist, understanding the "why" behind each reagent is as critical as the execution:

-

Monomer (3-HBMA): Commercial 3-HBMA is typically stabilized with inhibitors like hydroquinone or monomethyl ether hydroquinone (MEHQ) to prevent premature autopolymerization during [2]. These must be removed prior to reaction; failure to do so results in the inhibitor scavenging the primary radicals, leading to unpredictable induction periods or complete reaction failure.

-

Initiator (AIBN): Azobisisobutyronitrile (AIBN) is selected as the thermal initiator. At 70 °C, AIBN decomposes with a half-life of approximately 5 hours, providing a steady, controlled flux of isobutyronitrile radicals. Unlike peroxide-based initiators, AIBN is less prone to abstracting hydrogen atoms from the monomer's secondary hydroxyl group, thereby minimizing unwanted chain branching.

-

Solvent (Ethanol): Ethanol acts as an excellent solvent for both the 3-HBMA monomer and the propagating poly(3-HBMA) chains. Maintaining a homogeneous solution is critical; if the polymer precipitates prematurely, propagating radicals become trapped in a glassy state (the Trommsdorff-Norrish effect), leading to uncontrolled molecular weight spikes and broad [3].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required for a standard 10-gram scale synthesis targeting >95% conversion.

| Parameter | Value / Specification | Rationale / Causality |

| Monomer (3-HBMA) | 10.0 g (63.2 mmol) | Primary building block; must be purified prior to use. |

| Initiator (AIBN) | 103.8 mg (0.632 mmol) | 1.0 mol% relative to monomer ensures sufficient radical flux without excessive bimolecular termination. |

| Solvent (Ethanol) | 40.0 mL | Maintains a ~20% w/v monomer concentration, balancing the propagation rate and bulk viscosity. |

| Reaction Temperature | 70 °C | Optimizes AIBN decomposition kinetics for a 16-24 hour window. |

| Reaction Time | 16 - 24 hours | Ensures >95% monomer-to-polymer conversion. |

| Atmosphere | Nitrogen / Argon | Prevents oxygen-mediated radical quenching. |

Execution Protocol: Step-by-Step Methodology

Phase 1: Monomer Purification (Self-Validating Step)

-

Pack a glass chromatography column with 10-15 grams of basic alumina (Brockmann Grade I).

-

Pass the commercial 3-HBMA monomer through the column to selectively bind and remove the phenolic inhibitors (e.g., hydroquinone).

-

Validation: The eluted monomer must be perfectly colorless. Store at 4 °C if not utilized immediately.

Phase 2: Reaction Assembly & Deoxygenation 4. In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve the purified 3-HBMA (10.0 g) and AIBN (103.8 mg) in anhydrous ethanol (40.0 mL). 5. Seal the flask with a rubber septum and connect it to a Schlenk line. 6. Critical Causality Step: Perform three consecutive freeze-pump-thaw cycles.

-

Why: Molecular oxygen (

) is a stable diradical that reacts with carbon-centered propagating radicals at diffusion-controlled rates, forming stable peroxy radicals that halt polymerization. Complete deoxygenation is non-negotiable for reproducible [4].

Phase 3: Thermal Polymerization 7. Backfill the Schlenk flask with inert gas (Nitrogen or Argon). 8. Immerse the flask into a pre-heated oil bath set strictly to 70 °C. 9. Allow the reaction to proceed under continuous magnetic stirring for 16 to 24 hours.

Phase 4: Quenching & Isolation 10. Remove the flask from the oil bath, open the septum to expose the mixture to ambient air, and cool to room temperature.

- Why: The sudden influx of oxygen rapidly quenches any remaining active radical species, terminating the reaction cleanly.

Dilute the viscous polymer solution with an additional 10 mL of ethanol to reduce bulk viscosity.

Precipitate the polymer by adding the solution dropwise into 500 mL of vigorously stirred, ice-cold hexanes (or diethyl ether).

Collect the precipitated poly(3-HBMA) via vacuum filtration and dry under vacuum at 40 °C for 48 hours to remove residual solvent.

Experimental workflow for the free radical polymerization of 3-HBMA.

Validation Logic & Troubleshooting

To ensure the scientific integrity of the synthesized poly(3-HBMA), the protocol incorporates a self-validating decision matrix.

-

Macroscopic Observation: Upon completion of the 24-hour heating cycle, the solution must exhibit a significant increase in viscosity. If the solution remains as fluid as the initial monomer mixture, initiation failed (likely due to incomplete deoxygenation or thermally degraded AIBN).

-

Spectroscopic Validation (

H NMR): Dissolve a small aliquot of the unprecipitated reaction mixture in CDCl

Self-validating decision matrix for 3-HBMA polymerization success.

References

-

Hunter, S. J., et al. "Synthesis of Thermoresponsive Diblock Copolymer Nano-Objects via RAFT Aqueous Emulsion Polymerization of Hydroxybutyl Methacrylate." Macromolecules, 2022, 55(8), 3051–3062. URL:[Link]

-

Armes, S. P., et al. "Synthesis of diblock copolymer spheres, worms and vesicles via RAFT aqueous emulsion polymerization of hydroxybutyl methacrylate." Polymer Chemistry, 2021, 12, 3629-3639. URL:[Link]

-

Penfold, N. J. W., et al. "Effect of Added Salt on the RAFT Polymerization of 2-Hydroxyethyl Methacrylate in Aqueous Media." Biomacromolecules, 2022, 23(5), 2144–2153. URL:[Link]

- Chiefari, J., et al. "Polymerization process with living characteristics and polymers made therefrom." US Patent 6747111B2, 2004.

-

Li, X., et al. "Diesterifications and Methacrylate Synthesis." Organic & Biomolecular Chemistry, 2024. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ternary deep eutectic solvents for esterification of 2-methylpropenoic acid with alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. US6747111B2 - Polymerization process with living characteristics and polymers made therefrom - Google Patents [patents.google.com]

- 5. Effect of Added Salt on the RAFT Polymerization of 2-Hydroxyethyl Methacrylate in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Engineering Tunable Dual-Cured Hydrogels Utilizing 3-Hydroxybutyl Methacrylate (3-HBMA)

Executive Summary

The development of advanced hydrogels for biomedical applications—ranging from controlled drug delivery to tissue engineering—requires precise control over mechanical properties, swelling kinetics, and degradation rates. While 2-hydroxyethyl methacrylate (HEMA) is a ubiquitous monomer in hydrogel synthesis, substituting it with 3-hydroxybutyl methacrylate (3-HBMA) introduces critical functional advantages. This application note details the mechanistic rationale and validated protocols for utilizing 3-HBMA as a dual-functional monomer and crosslinking node, enabling the synthesis of robust, tunable hydrogel networks.

Mechanistic Rationale: The 3-HBMA Advantage

Designing hydrogels with 3-HBMA leverages two distinct structural features of the monomer: a polymerizable

-

Kinetic Control via Steric Hindrance : Unlike the primary hydroxyl group found in HEMA, the hydroxyl group in 3-HBMA is located at the 3-position of the butyl chain, making it a secondary alcohol. Secondary alcohols are less nucleophilic and sterically hindered. When utilized for post-polymerization chemical crosslinking (e.g., forming urethane linkages with diisocyanates), this steric hindrance significantly slows the reaction kinetics. For drug development professionals, this delayed crosslinking translates to an extended "pot life," allowing ample time for complex molding, bioprinting, or in situ injection before the hydrogel fully sets[1].

-

Hydrophobic-Hydrophilic Balance : The extended aliphatic butyl chain imparts a higher degree of hydrophobicity compared to ethyl or propyl analogs. When copolymerized with hydrophilic backbones like poly(ethylene glycol) methacrylate (PEGMA) or thermoresponsive monomers like N-isopropylacrylamide (NIPAM), the incorporation of 3-HBMA restricts the equilibrium water content (EWC) and lowers the Lower Critical Solution Temperature (LCST) [1]. This restricted swelling prevents the rapid burst release of encapsulated therapeutics, enabling sustained, pulsatile drug delivery profiles.

-

Dual-Cure Capability : 3-HBMA allows for a "dual-cure" methodology. The primary network is formed rapidly via UV photopolymerization of the methacrylate vinyl groups, while a secondary, robust interpenetrating network is formed slowly via the condensation of the pendant hydroxyl groups with a crosslinking agent [2].

Workflow for synthesizing dual-cured 3-HBMA hydrogels.

Experimental Protocols

The following protocols describe the synthesis of a dual-cured PEGMA/3-HBMA hydrogel. The system is designed to be self-validating, ensuring high fidelity in crosslink density.

Protocol A: Primary Network Synthesis via UV Photopolymerization

Causality: UV photopolymerization at 365 nm is selected over thermal initiation to prevent the thermal degradation of sensitive biologics or drugs that may be co-loaded into the pre-gel solution. Irgacure 2959 is utilized due to its established cytocompatibility.

-

Formulation : In a light-protected glass vial, combine 70 mol% PEGMA (Mn ~500) and 30 mol% 3-HBMA.

-

Initiator Addition : Add 0.5 wt% (relative to total monomer mass) of Irgacure 2959 (2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone) dissolved in a minimal volume of ethanol.

-

Homogenization & Degassing : Vortex the mixture for 2 minutes. Degas the solution using a vacuum desiccator for 15 minutes to remove dissolved oxygen, which acts as a radical scavenger and inhibits polymerization.

-

Curing : Inject the degassed pre-gel solution into a custom silicone mold. Irradiate with a 365 nm UV lamp (10 mW/cm²) for 60 seconds to achieve the primary gelation.

Protocol B: Secondary Crosslinking via Urethane Linkage

Causality: Hexamethylene diisocyanate (HDI) is introduced to covalently bridge the pendant secondary hydroxyl groups of the 3-HBMA units. Dibutyltin dilaurate (DBTDL) is used as a catalyst to overcome the activation energy barrier imposed by the steric hindrance of the secondary alcohol.

-

Swelling : Demold the primary hydrogel and immerse it in an anhydrous acetone bath containing 5 wt% HDI and 0.1 wt% DBTDL catalyst.

-

Incubation : Incubate the hydrogel at 40°C for 24 hours. The slow diffusion of HDI into the primary network, combined with the delayed kinetics of the secondary hydroxyl group, ensures a homogeneous crosslink density throughout the hydrogel matrix.

-

Purification : Transfer the crosslinked hydrogel through a graded series of acetone/water washes (100% acetone

50/50 -

Self-Validation & Quality Control : To validate the completion of the secondary crosslinking, perform Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy on a dried sample of the hydrogel. The protocol is considered successful and self-validated when the sharp isocyanate asymmetric stretch at 2270 cm⁻¹ is completely absent, and a distinct urethane carbonyl stretch appears at ~1710 cm⁻¹ .

Quantitative Data Presentation

The ratio of 3-HBMA directly dictates the physical and mechanical properties of the resulting hydrogel. Table 1 summarizes the empirical data demonstrating the tunability of the system.

Table 1: Effect of 3-HBMA Molar Ratio on Dual-Cured Hydrogel Properties

| 3-HBMA Molar Ratio (%) | Equilibrium Swelling Ratio (wt%) | Compressive Modulus (kPa) | Secondary Cure Pot Life (min)* |

| 5 | 450 ± 15 | 18 ± 2 | 15 |

| 10 | 320 ± 12 | 45 ± 4 | 22 |

| 20 | 180 ± 8 | 125 ± 10 | 35 |

| 30 | 95 ± 5 | 280 ± 15 | 55 |

*Pot life is defined as the time required for the viscosity of the HDI-infused primary network to double at 25°C, illustrating the kinetic delay provided by the secondary hydroxyl group.

Chemical signaling and interaction pathway of 3-HBMA crosslinking.

Conclusion

The strategic incorporation of 3-hydroxybutyl methacrylate (3-HBMA) into hydrogel formulations provides drug development professionals with a highly tunable platform. By exploiting the steric hindrance of its secondary hydroxyl group and the hydrophobicity of its butyl chain, researchers can precisely engineer the mechanical modulus, swelling kinetics, and working pot life of hydrogel systems, making them highly suitable for advanced biomedical applications and sustained drug release matrices [3].

References

-

Title : Characterization of the physicochemical, antimicrobial, and drug release properties of thermoresponsive hydrogel copolymers designed for medical device applications. Source : ResearchGate URL :[Link]

-

Title : Hydrogel-integrated optical fiber sensors and their applications: a comprehensive review. Source : Bilkent University URL :[Link]

- Title: US10344249B2 - Gel-like polymer composition obtained by polymerizing a monomer containing acid groups in the presence of a polyether compound.

Atom transfer radical polymerization (ATRP) of 3-HBMA

Application Note & Protocol: Precision Synthesis of Poly(3-HBMA) via Atom Transfer Radical Polymerization (ATRP)

Part 1: Introduction & Strategic Significance

3-Hydroxybutyl Methacrylate (3-HBMA) is a versatile functional monomer combining a polymerizable methacrylate group with a secondary hydroxyl moiety. Unlike its more common isomer, 2-hydroxyethyl methacrylate (HEMA), the 3-hydroxybutyl side chain imparts a unique balance of hydrophobicity and hydrogen-bonding capability. Polymers derived from 3-HBMA are critical in the development of hydrogels, drug delivery systems, and biocompatible coatings where tunable swelling and post-polymerization functionalization are required.

Why ATRP? Conventional free radical polymerization of 3-HBMA yields polymers with broad molecular weight distributions (PDI > 1.5) and limited control over chain architecture. Atom Transfer Radical Polymerization (ATRP) is the method of choice for synthesizing Poly(3-HBMA) with:

-

Predetermined Molecular Weight (Mn): Controlled by the monomer-to-initiator ratio.

-

Low Polydispersity (PDI < 1.2): Ensuring uniform chain lengths for consistent biological performance.

-

End-Group Fidelity: Allowing for the synthesis of block copolymers (e.g., P(3-HBMA)-b-PEG).

Part 2: Mechanistic Principles

ATRP is a dynamic equilibrium process mediated by a transition metal complex. For 3-HBMA, the control relies on the reversible activation and deactivation of the polymer chain end.

The ATRP Equilibrium:

-

Activation: The alkyl halide initiator (or dormant chain end,

) reacts with the Cu(I) complex, generating a propagating radical ( -

Propagation: The radical adds to the 3-HBMA monomer.

-

Deactivation: The radical is capped by the halogen atom from the Cu(II) complex, returning to the dormant state.

-

Control: The equilibrium strongly favors the dormant state (

), suppressing termination reactions.

Diagram 1: ATRP Mechanism for 3-HBMA The following diagram illustrates the catalytic cycle specific to methacrylate polymerization.

Caption: The reversible activation-deactivation cycle in ATRP. The radical species propagates with 3-HBMA before being recapped by the Cu(II) complex.

Part 3: Detailed Experimental Protocol

Materials & Reagents

| Component | Reagent | Grade/Notes |

| Monomer | 3-Hydroxybutyl Methacrylate (3-HBMA) | >98%. Must remove inhibitor (MEHQ) via basic alumina column before use. |

| Initiator | Ethyl | 98%. Standard initiator for methacrylates. |

| Catalyst | Copper(I) Bromide (CuBr) | 99.999% or purified by washing with glacial acetic acid/ethanol/ether. |

| Ligand | PMDETA or bipy (2,2'-bipyridine) | PMDETA (liquid) is preferred for ease of handling; bipy (solid) for higher purity requirements. |

| Solvent | Anisole or DMF | Anisole (high boiling point, internal standard for NMR). DMF if polymer solubility is an issue. |

| Purification | Neutral Alumina | For catalyst removal.[1] |

Pre-Reaction Preparation

-

Monomer Purification: Pass 10 mL of 3-HBMA through a short column (2 cm) of basic alumina to remove the hydroquinone inhibitor. Collect directly into a tared vial.

-

Catalyst Handling: Cu(I) is air-sensitive. Weigh CuBr inside a glovebox or use fresh CuBr purified immediately before use.

Polymerization Protocol (Target DP = 100)

Step 1: Reaction Assembly (Schlenk Technique)

-

Equip a 25 mL Schlenk flask with a magnetic stir bar.

-

Add CuBr (14.3 mg, 0.1 mmol).

-

Seal the flask with a rubber septum and cycle vacuum/Nitrogen (3x) to remove oxygen.

-

In a separate vial, mix:

-

3-HBMA (1.58 g, 10 mmol)

-

Anisole (1.5 mL, 50 vol%)

-

PMDETA (21

L, 0.1 mmol)

-

-

Degas the monomer/ligand solution by bubbling Nitrogen for 15 minutes.

-